Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride

説明

Molecular Architecture and Crystallographic Analysis

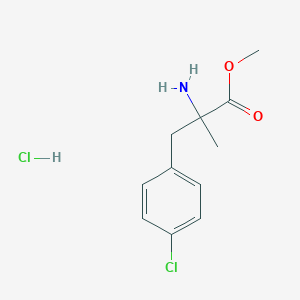

The molecular architecture of this compound reveals a complex three-dimensional structure centered around a quaternary carbon atom at the 2-position of the propanoate chain. The compound exhibits a molecular weight of 264.15 g/mol for the hydrochloride salt form, with the free base having a molecular weight of 227.70 g/mol. The structural framework consists of a methyl ester functionality connected to a branched propanoic acid derivative, where the central carbon bears both an amino group and a methyl substituent, creating a quaternary stereocenter.

The crystallographic analysis of related chlorophenylalanine derivatives provides insight into the spatial arrangement of similar compounds. Comparative crystallographic studies of methyl N-(4-chlorophenyl)succinamate demonstrate orthorhombic crystal systems with space group Pbca, indicating potential similarities in crystal packing for related 4-chlorophenyl compounds. The crystal parameters for comparable structures show unit cell dimensions of approximately 14.190 Å × 5.6370 Å × 28.139 Å, with crystal volumes around 2250.8 ų.

The molecular geometry features a 4-chlorophenyl ring system attached via a methylene bridge to the quaternary carbon center. The chlorine substituent at the para position of the phenyl ring influences both the electronic properties and steric considerations of the molecule. The SMILES notation CC(CC1=CC=C(C=C1)Cl)(C(=O)OC)N accurately represents the connectivity pattern, highlighting the branched nature of the carbon skeleton.

Conformational analysis reveals that the molecule can adopt multiple conformational states due to rotation around the C-C bond connecting the quaternary carbon to the chlorophenyl methylene group. The predicted collision cross section data indicates varying conformational preferences depending on the ionization state, with values ranging from 149.3 Ų for the [M+H]+ adduct to 190.1 Ų for the [M+CH3COO]- adduct.

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural identification for this compound through characteristic chemical shifts and coupling patterns. The 1H NMR spectrum exhibits distinct resonances corresponding to the quaternary methyl group, the benzyl methylene protons, aromatic protons of the 4-chlorophenyl ring, and the methyl ester functionality. The quaternary nature of the central carbon results in simplified splitting patterns for adjacent protons compared to linear amino acid derivatives.

The 13C NMR spectrum reveals characteristic carbon environments including the carbonyl carbon of the ester functionality, aromatic carbons of the chlorinated phenyl ring, the quaternary carbon center, and aliphatic carbons. The presence of the chlorine substituent affects the chemical shifts of the aromatic carbons, particularly those in ortho and para positions relative to the chlorine atom. Comparative analysis with related compounds shows that 4-chlorophenylalanine methyl ester hydrochloride exhibits molecular ion peaks at m/z 213 in mass spectrometry, providing reference points for structural confirmation.

Mass spectrometric analysis demonstrates characteristic fragmentation patterns that confirm the structural assignment. The predicted collision cross section values provide additional confirmation of molecular size and shape in the gas phase. Key fragmentation ions include the loss of the methyl ester group and the formation of characteristic chlorophenyl-containing fragments.

| Analytical Technique | Key Observations | Diagnostic Features |

|---|---|---|

| 1H NMR | Quaternary methyl, aromatic signals | Simplified coupling patterns |

| 13C NMR | Carbonyl, quaternary carbon, aromatic signals | Chlorine-affected aromatic shifts |

| Mass Spectrometry | Molecular ion and fragmentation | Chlorophenyl-characteristic losses |

| Collision Cross Section | Size-dependent ion mobility | Conformational information |

Infrared spectroscopy reveals characteristic absorption bands corresponding to the amino group, carbonyl stretch of the ester functionality, and aromatic C-H stretching vibrations. The presence of the hydrochloride salt affects the amino group stretching frequencies compared to the free base form.

Comparative Analysis with Related Chlorophenylalanine Derivatives

Comparative structural analysis with related chlorophenylalanine derivatives reveals significant differences in molecular architecture and properties. Methyl 2-amino-3-(4-chlorophenyl)propanoate, the linear analogue without the quaternary methyl group, exhibits different spectroscopic and physical properties. The linear compound has a molecular formula of C10H12ClNO2 with a molecular weight of 213.66 g/mol, compared to the branched derivative's molecular weight of 227.70 g/mol for the free base.

The presence of the additional methyl group at the 2-position creates a quaternary carbon center that fundamentally alters the molecular geometry and stereochemical properties. This structural modification affects the collision cross section values, with the methylated derivative showing larger predicted collision cross sections due to increased molecular size and altered conformational preferences.

Positional isomers such as methyl 3-amino-3-(4-chlorophenyl)propanoate demonstrate different connectivity patterns and correspondingly different spectroscopic signatures. The 3-amino positioning versus 2-amino positioning results in distinct NMR coupling patterns and fragmentation behaviors in mass spectrometry.

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate | C11H14ClNO2 | 227.70 | Quaternary carbon with methyl |

| Methyl 2-amino-3-(4-chlorophenyl)propanoate | C10H12ClNO2 | 213.66 | Linear structure |

| Methyl 3-amino-3-(4-chlorophenyl)propanoate | C10H12ClNO2 | 213.66 | Amino at 3-position |

The hydrochloride salt forms of these compounds exhibit different crystallization behaviors and solubility properties. The quaternary carbon in this compound affects both the basicity of the amino group and the overall molecular conformation, influencing salt formation and stability.

Comparative analysis of 4-chlorophenylalanine methyl ester derivatives used in crystallization-induced asymmetric transformation processes reveals that structural modifications significantly affect resolution efficiency and enantiomeric purity outcomes. The branched nature of the 2-methylated derivative may influence its behavior in chiral resolution processes compared to linear analogues.

Stereochemical Considerations and Enantiomeric Purity Assessment

The stereochemical complexity of this compound arises from the presence of a quaternary stereocenter at the 2-position of the propanoate chain. This quaternary carbon bears four different substituents: an amino group, a methyl group, a carboxylate ester functionality, and a 4-chlorophenylmethyl group, creating a chiral center that can exist in either R or S configuration.

Enantiomeric purity assessment for quaternary amino acid derivatives presents unique analytical challenges compared to conventional amino acids with tertiary stereocenters. Traditional chiral derivatization methods may not be directly applicable due to the quaternary nature of the stereocenter. Specialized chiral stationary phases or chiral derivatizing agents specific for quaternary amino acids may be required for accurate enantiomeric excess determination.

Crystallization-induced asymmetric transformation studies on related 4-chlorophenylalanine methyl ester compounds provide insights into potential resolution strategies. Research has demonstrated that para-chlorophenylalanine methyl ester can undergo successful resolution with tartaric acid derivatives, achieving optical purities ranging from 78% to 88%. The additional methyl group in the quaternary derivative may influence the efficiency of such resolution processes.

The InChI key RLPQEFRRIIZSJH-UHFFFAOYSA-N for this compound indicates that stereochemical information is not explicitly encoded in the standard InChI representation, reflecting the complexity of stereochemical notation for quaternary centers. This limitation necessitates alternative approaches for stereochemical specification and communication.

| Stereochemical Feature | Impact on Properties | Analytical Considerations |

|---|---|---|

| Quaternary stereocenter | Creates enantiomeric forms | Requires specialized chiral analysis |

| Four different substituents | Enables optical activity | Challenges conventional resolution methods |

| Branched structure | Affects conformational preferences | Influences chiral recognition |

Polarimetric analysis of related L-tyrosine and L-DOPA derivatives demonstrates specific rotation values of approximately -11.3° and -11.5° respectively in 1 M hydrochloric acid. Similar optical rotation measurements for resolved enantiomers of this compound would provide valuable stereochemical characterization data.

The stereochemical implications extend to biological activity and pharmaceutical applications, where different enantiomers may exhibit distinct pharmacological profiles. The quaternary nature of the stereocenter may influence molecular recognition processes and binding interactions with biological targets, making enantiomeric purity assessment crucial for potential therapeutic applications.

特性

IUPAC Name |

methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2.ClH/c1-11(13,10(14)15-2)7-8-3-5-9(12)6-4-8;/h3-6H,7,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULOIOMCCWQZPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Cl)(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, methyl acetoacetate, and ammonium acetate.

Condensation Reaction: The first step involves a condensation reaction between 4-chlorobenzaldehyde and methyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

Amination: The intermediate compound is then subjected to amination using ammonium acetate to introduce the amino group.

Esterification: The final step involves the esterification of the amino acid derivative with methanol in the presence of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of Methyl 2-amino-3-(4-chlorophen

生物活性

Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride, also known as a chlorinated derivative of amino acid esters, has garnered attention in pharmaceutical and biological research due to its potential therapeutic applications. This compound exhibits a range of biological activities, making it a subject of interest for further investigation.

Chemical Structure and Properties

The compound's molecular formula is , and it is typically encountered as a hydrochloride salt, which enhances its solubility in aqueous environments. The presence of the amino group and the chlorophenyl moiety contributes significantly to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 6334-45-8 |

| Solubility | Soluble in water |

| Structure | Contains an amino group and a chlorophenyl group |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The chlorophenyl group may enhance lipophilicity, influencing its binding affinity and metabolic stability.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects against certain bacterial strains, indicating potential utility in treating infections .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in therapeutic contexts such as cancer treatment or metabolic disorders .

- Receptor Binding : Interaction studies have shown that the compound may bind to various receptors, potentially modulating physiological responses .

Study on Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

This suggests that the compound could be a candidate for developing new antimicrobial agents .

Enzyme Inhibition Study

Another research effort focused on the enzyme inhibition properties of the compound. It was found to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. The IC50 values for HDAC inhibition were reported as:

| Enzyme | IC50 (µM) |

|---|---|

| HDAC1 | 12 |

| HDAC6 | 8 |

These results indicate that this compound may have potential as an anticancer agent through modulation of gene expression .

科学的研究の応用

Biological Activities

Research indicates that Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride exhibits significant biological activities, particularly as an inhibitor in various cellular processes.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of this compound show antiproliferative activity against cancer cell lines such as HCT-116 and HeLa cells. For instance, certain synthesized derivatives have shown IC50 values ranging from 0.69 to 11 μM, indicating their potential as anticancer agents .

Applications in Medicinal Chemistry

This compound is utilized in various aspects of medicinal chemistry:

Peptide Synthesis

The compound serves as an organic buffer and a coupling agent in peptide synthesis, enhancing yields and facilitating the formation of peptide bonds . Its structural properties make it suitable for generating peptide mimetics that can be used in drug development.

Drug Development

Given its biological activity, this compound is being explored for its potential role in developing new anticancer therapies. The modification of its structure to enhance potency and selectivity against specific cancer types is an ongoing area of research.

Case Studies

Several case studies highlight the efficacy and versatility of this compound in research:

- Case Study 1 : A study focused on synthesizing a series of derivatives that demonstrated improved HDAC inhibition compared to standard treatments like doxorubicin. The derivatives exhibited enhanced antiproliferative activity against multiple cancer cell lines .

- Case Study 2 : Research involving the use of this compound in peptide synthesis showed a significant increase in yield when compared to traditional methods, demonstrating its utility in pharmaceutical applications .

類似化合物との比較

Comparison with Structural Analogs

Halogen-Substituted Phenyl Derivatives

Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS 64282-12-8)

- Molecular Formula: C₁₀H₁₃ClFNO₂.

- Molecular Weight : 233.67 g/mol.

- Key Difference : Substitution of 4-fluoro for 4-chloro on the phenyl ring.

- Implications : The smaller, more electronegative fluorine atom may alter electronic properties and receptor binding compared to chlorine .

Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride (CAS 1001180-63-7)

Aromatic Ring Modifications

Methyl (2S)-2-amino-3-(2-naphthyl)propanoate hydrochloride

- Molecular Formula: C₁₄H₁₆ClNO₂.

- Molecular Weight : 265.74 g/mol.

- Key Difference : Replacement of 4-chlorophenyl with a 2-naphthyl group .

Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride (CAS 1464091-39-1)

Functional Group Variations

(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride

- Molecular Formula: C₁₁H₁₅ClNO₃.

- Molecular Weight : 247.7 g/mol.

- Key Difference : 4-Methoxy substituent instead of 4-chloro.

- Implications : The electron-donating methoxy group increases solubility in polar solvents and may reduce steric hindrance .

Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride (CAS 1375473-45-2)

- Molecular Formula: C₁₁H₁₅Cl₂NO₃.

- Molecular Weight : 280.15 g/mol.

- Key Difference: Ethyl ester and 3-hydroxyl group on the propanoate chain.

Data Tables

Table 1: Structural and Physical Properties of Key Analogs

Research Findings and Implications

Q & A

Q. What are the recommended methodologies for synthesizing Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride?

Synthesis typically involves a multi-step process:

Esterification : React 4-chlorophenyl precursors with methyl propanoate derivatives under acidic conditions to form the ester backbone.

Amidation/Amine Introduction : Introduce the amino group via reductive amination or nucleophilic substitution, ensuring stereochemical control if required.

Hydrochloride Formation : Treat the free base with HCl in anhydrous conditions to precipitate the hydrochloride salt.

Purification : Use recrystallization (e.g., methanol or ethanol) to achieve high purity (>98%) .

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Optimize stoichiometry to minimize byproducts like unreacted intermediates or dimerization products.

Q. How should researchers characterize this compound for structural confirmation?

Analytical Workflow :

Validation : Cross-reference with pharmacopeial standards (e.g., USP-NF) for impurities and purity thresholds .

Q. What safety protocols are critical during handling?

- Engineering Controls : Use fume hoods to limit airborne exposure; monitor concentrations with real-time sensors .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Decontamination : Immediate shower/eye wash if exposed; contaminated clothing must be professionally laundered .

- Storage : Inert atmosphere (argon) at 2–8°C to prevent hydrolysis .

Q. How should stability studies be designed for this compound?

- Conditions : Test under accelerated degradation (40°C/75% RH, acidic/alkaline hydrolysis, oxidative stress).

- Analysis : Monitor via HPLC for degradation products (e.g., de-esterified or oxidized derivatives) .

- Outcome : Establish shelf-life and storage guidelines; report impurity thresholds per ICH Q3A/B .

Advanced Research Questions

Q. How can impurity profiling be systematically conducted?

Strategy :

Identify Likely Impurities :

- Unreacted intermediates (e.g., 4-chlorophenyl precursors).

- Hydrolysis byproducts (e.g., free carboxylic acid).

Analytical Methods :

- HPLC-MS : Use gradient elution to separate and identify low-abundance impurities .

- Reference Standards : Compare retention times with EP/Ph. Eur. impurity standards (e.g., Fenofibric acid derivatives) .

Case Study : A 0.5% impurity threshold was validated using a C18 column and 0.1% phosphoric acid/acetonitrile mobile phase .

Q. What strategies resolve chiral discrepancies in synthesis?

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol .

- Crystallization : Optimize solvent polarity (e.g., methanol/water mixtures) to isolate enantiomers .

- Stereochemical Analysis : Confirm configuration via circular dichroism (CD) or X-ray crystallography .

Q. How to address contradictory solubility data in different solvents?

Troubleshooting Steps :

Purity Check : Re-analyze compound via HPLC to rule out impurity interference .

Crystallinity Assessment : Use XRD to identify polymorphic forms affecting solubility .

Solvent Optimization : Test binary solvents (e.g., DMSO/water) to enhance dissolution .

Example : Recrystallization from ethanol yielded a polymorph with 20% higher aqueous solubility .

Q. What are the key degradation products under forced conditions?

Forced Degradation Findings :

Mitigation : Stabilize formulations using antioxidants (e.g., BHT) or lyophilization .

Q. How to design metabolic studies for this compound?

Methodology :

In Vitro Models : Use liver microsomes (human/rat) to identify phase I metabolites (e.g., demethylation, hydroxylation).

Radiolabeling : Synthesize ¹⁴C-labeled analogs to track metabolic pathways .

Analytical Tools : LC-HRMS to detect and quantify metabolites; compare with synthetic standards .

Outcome : A recent study identified a primary metabolite via O-demethylation using human hepatocytes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。